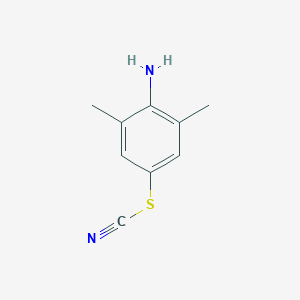

4-Amino-3,5-dimethylphenyl thiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3,5-dimethylphenyl thiocyanate is an organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of an amino group, two methyl groups, and a thiocyanate group attached to a phenyl ring.

Méthodes De Préparation

The synthesis of 4-Amino-3,5-dimethylphenyl thiocyanate typically involves the reaction of the corresponding arylamine with thiocyanate under specific conditions . One common method includes the refluxing of the arylamine with crotonic acid and toluene, followed by the addition of sodium hydroxide solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Amino-3,5-dimethylphenyl thiocyanate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the thiocyanate group to other functional groups.

Substitution: The amino and thiocyanate groups can participate in substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed.

Applications De Recherche Scientifique

4-Amino-3,5-dimethylphenyl thiocyanate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Amino-3,5-dimethylphenyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can participate in various biochemical reactions, potentially affecting enzyme activity and protein function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Amino-3,5-dimethylphenyl thiocyanate can be compared with other similar compounds, such as:

4-Amino-3,5-dimethylphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.

3,5-Dimethylphenyl thiocyanate: Lacks the amino group, affecting its reactivity and applications.

4-Amino-2,6-dimethylphenyl thiocyanate: Different positioning of the methyl groups, which can influence its chemical properties and reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their positions on the phenyl ring, which contribute to its distinct chemical behavior and applications.

Activité Biologique

4-Amino-3,5-dimethylphenyl thiocyanate (CAS number 14031-02-8) is an organic compound characterized by an amino group and a thiocyanate functional group attached to a dimethyl-substituted phenyl ring. Despite its potential applications in pharmaceuticals and agrochemicals, research on its biological activity remains limited. This article aims to compile existing knowledge regarding the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and safety considerations.

- Molecular Formula : C9H10N2S

- Molecular Weight : 178.25 g/mol

- Functional Groups : Amino group (-NH2) and thiocyanate group (-SCN)

The precise mechanism of action of this compound is not well-defined due to the scarcity of specific studies. However, it is known that compounds containing thiocyanate groups can interact with thiol groups in proteins, particularly cysteine residues. This interaction can lead to covalent modifications that may alter protein function or stability.

Interaction with Biological Macromolecules

Research indicates that this compound can react with biological macromolecules, including proteins and nucleic acids. The reactivity of the thiocyanate group allows for potential applications in bioconjugation and chemical biology , where it may serve as a labeling or modification agent.

Antimicrobial Properties

While specific studies on the antimicrobial properties of this compound are lacking, related compounds have shown biocidal efficacy against various pathogens. For instance, similar aromatic thiocyanates have demonstrated activity against bacteria and fungi . Thus, it is plausible that this compound may exhibit similar antimicrobial properties.

Reactivity Studies

In studies involving the reactivity of aromatic thiocyanates, this compound was shown to participate in reactions with electron-rich thiols and other nucleophiles, leading to the formation of thioaminals and other derivatives . These reactions highlight its versatility in synthetic applications.

Safety and Handling

Due to its chemical structure and reactivity, handling this compound requires caution. Potential safety concerns include:

- Skin irritation upon contact.

- Respiratory issues if inhaled.

- Toxicity if ingested.

Safety data sheets recommend using personal protective equipment (PPE) when working with this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Amino-2-methylphenyl thiocyanate | C9H10N2S | Similar structure; different methyl position |

| 4-Amino-3-methylphenyl thiocyanate | C9H10N2S | Variation in methyl substitution |

| 4-Amino-N,N-dimethylbenzamide | C10H14N2O | Lacks thiocyanate; used in similar applications |

| 3-Amino-4-methylphenyl thiocyanate | C9H10N2S | Different amino position; potential different reactivity |

This table illustrates how variations in substitution patterns can influence the reactivity and potential biological activity of these compounds.

Propriétés

IUPAC Name |

(4-amino-3,5-dimethylphenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKTVTOQIRALCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367864 |

Source

|

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-02-8 |

Source

|

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.